molecular formula C6H5BrN4 B2707617 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1367955-95-0

3-Bromopyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2707617
CAS No.: 1367955-95-0
M. Wt: 213.038
InChI Key: JLWUZECBEONKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a high-value chemical scaffold extensively utilized in medicinal chemistry and anticancer drug discovery. Its primary research value lies in its role as a versatile synthetic intermediate for the construction of more complex molecules. The bromine atom at the 3-position is highly reactive in metal-catalyzed cross-coupling reactions, enabling efficient functionalization. This is exemplified by its use in copper-catalyzed Ullmann-type C-3 amination to produce diverse arrays of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine libraries for biological screening . The compound's core structure is part of the privileged pyrazolo[1,5-a]pyrimidine class, which is known to exhibit potent protein kinase inhibitor (PKI) activity . Kinases are key regulators in cellular signaling and are important targets in targeted cancer therapy. Derivatives based on this scaffold have been investigated as inhibitors of critical kinases such as Tropomyosin receptor kinases (Trks) , making them promising candidates for the development of next-generation targeted cancer therapies . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, allowing for the rapid optimization of pharmacological properties and the discovery of novel therapeutic agents. CAS Number: 1367955-95-0 Molecular Formula: C6H5BrN4 Molecular Weight: 213.04 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUZECBEONKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromopyrazolo 1,5 a Pyrimidin 6 Amine and Its Precursors

De Novo Synthesis Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Corenih.govnih.govrsc.org

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the reaction of 3-aminopyrazoles with various 1,3-biselectrophilic partners. nih.gov This approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring, contributing to the structural diversity of this class of compounds. nih.govrsc.org

Cyclocondensation Reactions with 3-Aminopyrazolesnih.govnih.govrsc.org

The reaction between the amino groups of pyrazoles and a 1,3-bielectrophilic system is a fundamental and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov This strategy offers a high degree of flexibility, enabling the synthesis of a diverse library of derivatives by varying the substituents on both the aminopyrazole and the biselectrophilic partner. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently utilized strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine ring. nih.gov These reactions are typically carried out under acidic or basic conditions and can be facilitated by catalysts to promote the formation of the fused ring system. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov

Reactant 1Reactant 2ConditionsProductRef
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneVariesCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneVariesCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
5-Aminopyrazole1,1,3,3-TetramethoxypropaneAcidicPyrazolo[1,5-a]pyrimidine mdpi.com
5-Aminopyrazole2-Substituted malonic acid diesterSodium ethoxide, ethanol (B145695), refluxPyrazolo[1,5-a]pyrimidine derivative mdpi.com

β-Enaminones are highly effective 1,3-electrophilic systems for the synthesis of pyrazolo[1,5-a]pyrimidines, often showing enhanced reactivity compared to their 1,3-dicarbonyl counterparts. mdpi.com The reaction of β-enaminones with 3-aminopyrazoles provides an efficient route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized. researchgate.netmdpi.com Microwave-assisted, solvent-free conditions have been successfully employed for this transformation, leading to high yields of the desired products in short reaction times. researchgate.netrsc.org This method is noted for its efficiency and adherence to green chemistry principles. rsc.org

Reactant 1Reactant 2ConditionsProductRef
3-Methyl-1H-pyrazol-5-amineβ-EnaminoneMicrowave irradiation, 180 °C, solvent-free7-Substituted 2-methylpyrazolo[1,5-a]pyrimidine rsc.org
Amino pyrazolesEnaminones (or chalcone)K2S2O83-Halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov

β-Haloenones and β-ketonitriles are also valuable 1,3-biselectrophilic partners in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction of 3-aminopyrazoles with β-halovinyl/aryl aldehydes, often facilitated by a palladium catalyst under microwave irradiation, provides an efficient, solvent-free route to various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the condensation of 3(5)-aminopyrazoles with 3-oxoalkanonitriles readily yields 7-aminopyrazolo[1,5-a]pyrimidines. researchgate.net

Multi-Component Reaction Strategies for Core Constructionnih.govrsc.orgdistantreader.org

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of pyrazolo[1,5-a]pyrimidines, allowing for the formation of complex molecules in a single step from readily available starting materials. nih.govdistantreader.org A common three-component strategy involves the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov Another notable MCR involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, which can be performed under microwave heating to afford a diverse range of pyrazolo[1,5-a]pyrimidines in good yields. nih.govnih.gov

Component 1Component 2Component 3Catalyst/ConditionsProductRef
3-Amino-1H-pyrazolesAldehydesMalononitrile or Ethyl CyanoacetateVariesPyrazolo[1,5-a]pyrimidine core nih.gov
3-AminopyrazolesAldehydesSulfoxonium ylidesRh(III) catalyst, microwave heatingDiverse pyrazolo[1,5-a]pyrimidines nih.govnih.gov

Introduction of Bromine Functionality onto the Pyrazolo[1,5-a]pyrimidine Systemmdpi.commdpi.com

The introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved through electrophilic halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine core. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent. chemicalbook.com The reaction of pyrazolo[1,5-a]pyrimidine with NBS in a suitable solvent, such as acetonitrile, at room temperature leads to the formation of 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) in good yield. chemicalbook.com This regioselective bromination is a reliable method for introducing the bromine functionality at the desired position. rsc.org

SubstrateReagentSolventConditionsProductYieldRef
Pyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)AcetonitrileRoom temperature, 8 h3-Bromopyrazolo[1,5-a]pyrimidine72% chemicalbook.com

Direct Bromination Pathways

Direct bromination of the pyrazolo[1,5-a]pyrimidine core is a common strategy to install the bromine atom at the C-3 position. This is typically achieved through electrophilic halogenation using N-halosuccinimides. researchgate.net N-Bromosuccinimide (NBS) is a frequently employed reagent for this purpose. The reaction of pyrazolo[1,5-a]pyrimidines with NBS in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, under reflux or at room temperature, leads to the formation of 3-bromopyrazolo[1,5-a]pyrimidines in good yields. researchgate.netchemicalbook.com Studies have demonstrated that this method can produce the desired 3-bromo derivative, although in some cases, 3,6-dibrominated species can also be formed. cdnsciencepub.com

Table 1: Direct Bromination with N-Bromosuccinimide (NBS)

Starting Material Reagent Solvent Conditions Product Yield Reference
Pyrazolo[1,5-a]pyrimidine NBS Acetonitrile Room Temperature, 8h 3-Bromopyrazolo[1,5-a]pyrimidine 72% chemicalbook.com

Oxidative Halogenation Methods using Halide Sources

More recent and environmentally conscious methods have been developed that utilize simple halide salts as the bromine source through oxidative halogenation. These methods avoid the use of traditional N-halosuccinimides.

One such approach involves the use of potassium bromide (KBr) as the bromine source in the presence of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA). rsc.org This reaction proceeds efficiently in water at ambient temperature, offering a green and practical alternative for the regioselective C-3 bromination of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org

Another effective method employs a combination of a sodium halide (e.g., NaBr) and potassium persulfate (K₂S₂O₈) as an oxidant. acs.orgnih.gov This system facilitates a one-pot tandem cyclization and oxidative halogenation, providing direct access to 3-halo-pyrazolo[1,5-a]pyrimidines from simpler precursors like aminopyrazoles and enaminones in an aqueous medium. acs.orgnih.gov

Table 2: Oxidative Halogenation Approaches

Halide Source Oxidant / Co-reagent Solvent Key Features Reference
Potassium Halide (KX) PIDA Water Room temperature, environmentally friendly rsc.org

Regioselective Bromination Control and Mechanisms

The regioselectivity of halogenation on the pyrazolo[1,5-a]pyrimidine ring is a critical aspect of the synthesis. The C-3 position of the pyrazole (B372694) moiety is electronically rich and thus highly susceptible to electrophilic attack, making it the preferred site for bromination under many conditions. researchgate.netrsc.org

The mechanism for direct halogenation using hypervalent iodine reagents and halide salts is believed to involve an electrophilic substitution pathway. rsc.org The process is thought to commence with a ligand exchange between the iodine(III) reagent and the halide salt, which generates an electrophilic halogen species that then attacks the electron-rich C-3 position. rsc.org

Controlling the reaction conditions is crucial for achieving high regioselectivity. For instance, while direct bromination with NBS often yields the 3-bromo product, variations in stoichiometry or reaction time can sometimes lead to di-substituted products, such as the 3,6-dibromo derivative. researchgate.netcdnsciencepub.com The development of methods using milder reagents and conditions, such as the aforementioned oxidative halogenation techniques, allows for excellent control, yielding exclusively the C-3 halogenated product. rsc.org

Introduction of Amine Functionality at C-6 of the Pyrimidine Ring

To complete the synthesis of the target compound, an amine group must be introduced at the C-6 position. This can be accomplished through several synthetic routes, primarily involving the substitution of a leaving group or the reduction of a nitro precursor.

Amine Displacement Reactions

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C-6 position. Starting with a precursor such as 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine, the more reactive chlorine atom on the pyrimidine ring can be displaced by an amine source. This reaction typically involves treating the 6-chloro derivative with ammonia (B1221849) or a protected amine equivalent under conditions that facilitate nucleophilic substitution. The bromine at the C-3 position is generally less reactive towards nucleophilic attack than the chlorine at C-6, allowing for selective functionalization.

Catalytic Reduction of Nitro Precursors to Amino Derivatives

An alternative and powerful method involves the introduction of a nitro group at the C-6 position, followed by its reduction to the desired amine. The regioselectivity of nitration is highly dependent on the reaction conditions. cdnsciencepub.com Specifically, treating the pyrazolo[1,5-a]pyrimidine core with nitric acid in acetic anhydride (B1165640) selectively installs a nitro group at the C-6 position, yielding a 6-nitropyrazolo[1,5-a]pyrimidine (B1595664) intermediate. cdnsciencepub.comresearchgate.net

This nitro precursor can then be reduced to the 6-amino derivative. Standard catalytic hydrogenation conditions, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst, are effective for this transformation. nih.gov This two-step sequence provides a reliable route to the C-6 amine functionality. researchgate.netnih.gov The reduction of nitro groups to amines is a well-established and broadly applicable transformation in organic synthesis. google.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy. In the context of synthesizing 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine and its intermediates, several advanced techniques have been employed.

Microwave-assisted synthesis has proven to be highly effective, significantly reducing reaction times and often improving yields. nih.govrsc.org For example, the synthesis of pyrazolo[1,5-a]pyrimidine cores and their subsequent one-pot functionalization can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. rsc.org

The development of one-pot, multi-component reactions represents another significant advancement. acs.orgnih.govnih.gov These strategies allow for the construction of the complex heterocyclic core and the introduction of functional groups in a single synthetic operation, which minimizes purification steps and reduces waste. rsc.org

Furthermore, there is a growing emphasis on "green chemistry" principles. The use of water as a solvent, ambient reaction temperatures, and readily available, inexpensive reagents, as seen in the oxidative halogenation methods, exemplifies this trend. rsc.org These approaches not only reduce the environmental impact but also enhance the practicality and safety of the synthetic process. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, including precursors to this compound. nih.govresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, while improving yields and product purity compared to conventional heating methods. nih.gov

One notable application is the rapid production of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com In a specific example, the Ullmann-type coupling of various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors was achieved in just one hour at 80°C using microwave heating. This method demonstrated broad substrate scope, efficiently coupling primary and secondary alkylamines, as well as aryl- and heteroarylamines, with yields ranging from 60-93%. nih.govmdpi.com

Microwave irradiation has also been effectively used in the cyclocondensation reactions that form the core pyrazolo[1,5-a]pyrimidine structure. For instance, the reaction of β-enaminones with NH-5-aminopyrazoles under solvent-free microwave conditions at 180°C for just two minutes leads to the formation of the heterocyclic system in good to excellent yields (85-97%). nih.govsemanticscholar.org This rapid and efficient ring formation is a key step towards the synthesis of functionalized derivatives. nih.govsemanticscholar.org

Furthermore, microwave assistance facilitates multi-component reactions, providing a streamlined approach to complex pyrazolo[1,5-a]pyrimidines. nih.govsunway.edu.mynih.gov For example, a three-component reaction involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating, catalyzed by Rh(III), yields diverse products efficiently. nih.govrsc.org

The following table summarizes representative examples of microwave-assisted reactions in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

ReactantsCatalyst/ReagentsConditionsProduct TypeYield (%)Ref
5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors, various aminesCuI, Carbazole-based ligand L-180°C, 1 h, Microwave3,5-bis-aminated pyrazolo[1,5-a]pyrimidines60-93 nih.govmdpi.com
β-enaminones, NH-5-aminopyrazolesSolvent-free180°C, 2 min, MicrowaveSubstituted pyrazolo[1,5-a]pyrimidines85-97 nih.govsemanticscholar.org
3-aminopyrazoles, aldehydes, sulfoxonium ylidesRh(III)Microwave heatingDiverse pyrazolo[1,5-a]pyrimidinesN/A nih.govrsc.org

Catalytic Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

Catalysis plays a pivotal role in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of diverse functional groups with high efficiency and selectivity. rsc.org

Copper-catalyzed Ullmann-type coupling is a key method for the C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine precursors. researchgate.netnih.gov This reaction is instrumental in synthesizing compounds like 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. An efficient protocol utilizes a catalytic system of copper(I) iodide (CuI) and a carbazole-based ligand. nih.govmdpi.com This method has proven effective for coupling a wide range of primary and secondary alkylamines, as well as aryl- and heteroarylamines, to the C-3 position of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors. nih.gov The reaction proceeds efficiently under microwave heating, highlighting the synergy between catalysis and microwave technology. nih.govmdpi.com

Palladium catalysis is widely employed in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to introduce aryl and heteroaryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine ring. nih.gov For instance, a protocol for the Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various aryl and heteroaryl boronic acids has been developed using a XPhosPdG2/XPhos catalyst system to prevent debromination. nih.gov

Furthermore, palladium catalysts facilitate intramolecular cross-dehydrogenative coupling, providing a practical approach to synthesize the fused pyrazolo[1,5-a]pyrimidine system under mild conditions. acs.org

Rhodium catalysis offers an efficient pathway for the construction of the pyrazolo[1,5-a]pyrimidine skeleton through annulation reactions. A notable example is the Rh(III)-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.govnih.gov This method, often enhanced by microwave heating, allows for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction demonstrates good functional group tolerance, accommodating various aromatic and heteroaromatic aldehydes. nih.govrsc.org

Principles of Green Chemistry in Synthesis Protocol Development

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to develop more sustainable and environmentally friendly processes. bme.hu This includes the use of greener reaction media, energy-efficient methods like microwave irradiation, and the development of one-pot reactions to minimize waste and improve atom economy. semanticscholar.orgrsc.org

One approach involves using aqueous ethanol as a reaction medium, assisted by ultrasound irradiation and a catalyst like KHSO4, for the reaction of aminopyrazoles with acetylenic esters. bme.hu This method offers advantages such as simplicity, good yields, short reaction times, and easy product isolation. bme.hu The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium has also been explored for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Microwave-assisted synthesis, as discussed earlier, aligns with green chemistry principles by significantly reducing energy consumption and reaction times. rsc.org Solvent-free microwave-assisted reactions for the synthesis of pyrazolo[1,5-a]pyrimidines further enhance the green credentials of the process. nih.govsemanticscholar.org

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Alternative SolventsUse of aqueous ethanol or PEG-400Reaction of aminopyrazoles with acetylenic esters bme.huresearchgate.net
Energy EfficiencyMicrowave-assisted reactions, UltrasoundCyclocondensation of β-enaminones and aminopyrazoles nih.govbme.hursc.org
One-Pot SynthesisSequential reactions in a single vesselSynthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines semanticscholar.org
Atom EconomyMulti-component reactionsRh(III)-catalyzed synthesis from 3-aminopyrazoles, aldehydes, and sulfoxonium ylides nih.govrsc.org

Reactivity and Derivatization Chemistry of 3 Bromopyrazolo 1,5 a Pyrimidin 6 Amine

Functionalization at the Bromine Position (C-3)

The bromine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is the principal site for introducing structural diversity. Its reactivity is well-suited for various transformations, including nucleophilic substitution and, more prominently, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Halogen Atom

While palladium- and copper-catalyzed reactions are more common for functionalizing the C-3 position of the pyrazolo[1,5-a]pyrimidine core, direct nucleophilic aromatic substitution (SNAr) of the bromine atom can also be a viable pathway. In related heterocyclic systems, halogen atoms can be displaced by strong nucleophiles such as amines, thiols, or alkoxides, often requiring elevated temperatures to proceed. For the pyrazolo[1,5-a]pyrimidine scaffold, the feasibility of SNAr at the C-3 position is influenced by the electronic nature of the ring system and any activating or deactivating substituents present. However, specific documented examples of nucleophilic substitution at the C-3 position for 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine are not extensively reported in the scientific literature, with cross-coupling reactions being the more prevalent method for modification at this site.

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring. These methods offer broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is a premier method for introducing aryl and heteroaryl moieties at the C-3 position. While specific studies on the 6-amino isomer are limited, extensive research on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one provides a strong model for this transformation. nih.govrsc.org

A significant challenge in the Suzuki-Miyaura coupling of amino-substituted heteroaromatic halides is the potential for the amino group to coordinate with the palladium catalyst, leading to inhibition or deactivation. nih.gov To overcome this and the competing debromination side reaction, optimized catalytic systems are required. Research has shown that a tandem catalyst system of XPhosPdG2 and XPhos is highly effective. nih.govresearchgate.net The reaction is typically performed using various aryl and heteroaryl boronic acids in the presence of a base.

Successful couplings have been achieved with a wide range of boronic acids, including those with both electron-donating and electron-withdrawing substituents. nih.govrsc.org Good to excellent yields have been reported for the synthesis of C-3 arylated products. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine (B1281175) Analog Data based on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Catalyst SystemBaseSolventTemperatureTimeYield RangeReference
XPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K2CO3EtOH/H2O (4:1)110 °C (Microwave)30 min67-89% nih.gov

Beyond the Suzuki-Miyaura reaction, the C-3 bromine atom serves as a handle for other palladium-catalyzed transformations, such as the Sonogashira and Heck couplings, further expanding the potential for structural diversification.

The Sonogashira cross-coupling reaction enables the introduction of alkyne functionalities. Studies on related bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines have demonstrated the viability of this reaction on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the aryl bromide with a terminal alkyne, providing a route to C-3 alkynylated derivatives.

The Heck reaction , which forms a carbon-carbon bond between the aryl bromide and an alkene, is another potential pathway for functionalization. While not specifically documented for this compound, the Heck reaction is a well-established method for the vinylation of bromo-heteroarenes. beilstein-journals.orgresearchgate.net

Similarly, the Buchwald-Hartwig amination could theoretically be applied to the C-3 position to introduce a different amino substituent, creating 3,6-diaminopyrazolo[1,5-a]pyrimidine derivatives. This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with amines. wikipedia.orgnih.gov However, the presence of the existing C-6 amino group could lead to catalyst inhibition or side reactions, requiring careful optimization of reaction conditions.

Copper-Catalyzed Amination (Ullmann-type) at C-3

The Ullmann condensation, a copper-catalyzed reaction, provides a classic and effective method for forming carbon-nitrogen bonds. wikipedia.org This approach is particularly useful for the amination of aryl halides. Research on the microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors offers significant insight into the potential of this reaction for the 6-amino isomer. mdpi.comnih.gov

An efficient method has been developed using copper(I) iodide (CuI) as the catalyst and a carbazole-based ligand in diethylene glycol (DEG) under microwave irradiation. mdpi.com This protocol allows for the rapid and high-yield coupling of a diverse range of primary and secondary alkylamines, as well as aryl- and heteroarylamines, to the C-3 position. mdpi.comnih.gov The advantages of this method include short reaction times, excellent yields, and a broad substrate scope. nih.gov

Table 2: Optimized Conditions for Microwave-Assisted Copper-Catalyzed C-3 Amination of a 3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine Analog

CatalystLigandBaseSolventTemperatureTimeYield RangeReference
CuI (5 mol%)L-1* (10 mol%)K2CO3DEG80 °C (Microwave)1 h60-93% mdpi.com

*L-1: N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide

Transformations Involving the Amino Group at C-6

The amino group at the C-6 position provides another site for chemical modification, although it is generally less explored for diversification compared to the C-3 bromine. The nucleophilic nature of the exocyclic amino group allows it to participate in various reactions to form amides, sulfonamides, or ureas, or to undergo alkylation.

For instance, the C-6 amino group can be acylated using acid chlorides or anhydrides to furnish the corresponding amides. This transformation can be used to introduce a wide variety of functional groups and is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. While specific literature detailing these transformations on this compound is scarce, these are standard reactions for aromatic amines and are expected to be applicable to this compound. The synthesis of related compounds like 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde suggests that the C-6 position is accessible for functionalization. sigmaaldrich.com

Post-Synthetic Modifications for Chemical Probe Design

The structure of this compound is well-suited for post-synthetic modifications, a crucial strategy in the development of chemical probes. The bromine atom at the C3 position is a key reactive site that can be functionalized through various cross-coupling reactions. ontosight.ai Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly effective for introducing diverse aryl, heteroaryl, or alkyl groups at this position. mdpi.comnih.gov This allows for the systematic optimization of compounds to explore structure-activity relationships (SAR) and enhance biological potency, which is fundamental to designing selective chemical probes. rsc.org

For instance, the 3-bromo derivative of the pyrazolo[1,5-a]pyrimidine core has been successfully used in Suzuki coupling reactions to attach other molecular fragments. mdpi.com This versatility enables the creation of large libraries of analogues from a single intermediate, facilitating the discovery of molecules with specific biological activities, such as protein kinase inhibitors or receptor antagonists. nih.govrsc.org The amino group at the C6 position can also be modified, although it is more commonly retained for its hydrogen-bonding capabilities, which are often essential for target engagement. mdpi.com

Below is a table summarizing potential post-synthetic modification strategies for the this compound scaffold, aimed at generating diverse compounds for chemical probe development.

Reaction Type Position Reagents/Catalysts Introduced Functionality Reference
Suzuki CouplingC3Organoboron compounds, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Hetaryl, Vinyl, Alkyl mdpi.com
Sonogashira CouplingC3Terminal alkynes, Pd/Cu catalystAlkynyl groups nih.gov
Buchwald-Hartwig AminationC3Amines, Pd catalyst, BaseSubstituted amino groups nih.gov
Stille CouplingC3Organostannanes, Pd catalystAryl, Vinyl, Alkyl nih.gov

General Electrophilic and Nucleophilic Substitution Patterns on the Pyrazolo[1,5-a]pyrimidine Ring System

The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is highly dependent on the nature of the reagents and the reaction conditions. researchgate.netnii.ac.jp Molecular orbital calculations and experimental results indicate that the C3 and C6 positions are the most susceptible to electrophilic attack. researchgate.netnii.ac.jp The presence of the activating amino group at C6 in this compound would further enhance the reactivity of the pyrimidine (B1678525) ring toward electrophiles.

Studies on the parent pyrazolo[1,5-a]pyrimidine system have revealed distinct regioselectivity for various electrophilic substitution reactions. researchgate.netnii.ac.jp Bromination typically yields the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.netnii.ac.jp Nitration is particularly sensitive to the reaction conditions. researchgate.netnii.ac.jp The use of mixed nitric and sulfuric acids results in substitution at the C3 position, while using nitric acid in acetic anhydride (B1165640) directs the nitro group to the C6 position. researchgate.netnii.ac.jp This highlights the ability to selectively functionalize either the pyrazole (B372694) or the pyrimidine portion of the fused ring system.

The following table details the outcomes of electrophilic substitution on the parent pyrazolo[1,5-a]pyrimidine scaffold.

Reaction Reagents Position of Substitution Product Reference
BrominationBr₂C33-Bromopyrazolo[1,5-a]pyrimidine researchgate.net, nii.ac.jp
DibrominationExcess Br₂C3, C63,6-Dibromopyrazolo[1,5-a]pyrimidine researchgate.net, nii.ac.jp
NitrationHNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidine researchgate.net, nii.ac.jp
NitrationHNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidine (B1595664) researchgate.net, nii.ac.jp

Regarding nucleophilic substitution, the bromine atom at the C3 position makes this site susceptible to displacement by nucleophiles, especially in the context of palladium-catalyzed cross-coupling reactions which proceed via a nucleophilic-like reductive elimination step. mdpi.comontosight.ai Furthermore, nucleophilic aromatic substitution (NAS) can occur at positions on the pyrimidine ring, particularly if a good leaving group is present and the ring is activated by electron-withdrawing groups. nih.gov

Advanced Reaction Pathways and Mechanisms for Pyrazolo[1,5-a]pyrimidine Systems

Beyond simple substitution reactions, the pyrazolo[1,5-a]pyrimidine system can undergo more complex transformations and serves as a building block for constructing novel fused heterocyclic systems. ekb.eg The mechanism of electrophilic substitution has been investigated, with proposals suggesting that the orientation of the substitution is influenced by the protonation state of the ring system. researchgate.netnii.ac.jp In strongly acidic media, the reacting species is proposed to be the 1-protonated entity. researchgate.netnii.ac.jp The observed 6-nitration is suggested to proceed through an addition-elimination sequence. researchgate.netnii.ac.jp

The pyrazolo[1,5-a]pyrimidine core itself is often synthesized via the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov The mechanism involves an initial nucleophilic addition of the amino group to a carbonyl center, followed by cyclization and dehydration to form the fused bicyclic system. nih.gov

More advanced pathways utilize the pre-formed pyrazolo[1,5-a]pyrimidine scaffold as a versatile precursor. For example, derivatives of this scaffold can react with various reagents to create more elaborate molecular architectures. One such pathway involves the reaction of a functionalized pyrazolo[1,5-a]pyrimidine with aromatic diazonium chlorides to form fused pyrazolo[3,4-d]pyridazine systems. ekb.eg Another advanced strategy is the reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce enamine derivatives, which are valuable intermediates for further chemical transformations. ekb.eg

The table below summarizes some of these advanced reaction pathways.

Starting Scaffold Reagents Reaction Type Product Class Reference
Pyrazolo[1,5-a]pyrimidine derivativeAromatic diazonium chloridesCondensation / CyclizationFused Pyrazolo[3,4-d]pyridazines ekb.eg
Pyrazolo[1,5-a]pyrimidine derivativeDimethylformamide dimethyl acetal (DMFDMA)CondensationEnamines ekb.eg
N-propargylic sulfonylhydrazoneSulfonyl azide (B81097), Cu(I) catalyst[4+2] CycloadditionPyrazolo[1,5-a]pyrimidines nih.gov
3-Aminopyrazoles, Aldehydes, Activated methylene (B1212753) compoundsN/AThree-component reactionHighly substituted Pyrazolo[1,5-a]pyrimidines nih.gov

These pathways demonstrate the synthetic utility of the pyrazolo[1,5-a]pyrimidine core beyond simple functionalization, enabling its incorporation into more complex and diverse chemical structures.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. nih.gov It provides precise information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.

The ¹H and ¹³C NMR spectra provide foundational information on the structure of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom at the C3 position and the electron-donating amino group at the C6 position, relative to the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the heterocyclic core and the protons of the amine group. The proton at C2 (H-2) would appear as a singlet, shifted downfield due to the influence of the adjacent pyrazole (B372694) nitrogen. The protons at C5 (H-5) and C7 (H-7) on the pyrimidine (B1678525) ring would appear as doublets due to their coupling to each other. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆).
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.20 - 8.35s (singlet)N/A
H-58.60 - 8.75d (doublet)J₅,₇ ≈ 2.0 - 2.5
H-77.00 - 7.15d (doublet)J₇,₅ ≈ 2.0 - 2.5
-NH₂6.50 - 7.50br s (broad singlet)N/A

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals corresponding to the carbon atoms of the fused heterocyclic rings. The chemical shifts are highly informative; for instance, the C3 carbon, directly attached to the bromine atom, would be significantly shifted compared to the parent compound. Carbons C5 and C7 are part of the pyrimidine ring, while C2, C3, and the bridgehead carbons (C3a, C8) belong to the pyrazole moiety. The chemical shift of C6 would be strongly influenced by the attached amino group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆).
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-395 - 100
C-3a140 - 144
C-5145 - 149
C-6155 - 160
C-798 - 103

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

H-2 and carbons C3 and C3a, confirming the pyrazole ring structure.

H-5 and carbons C3a and C7, establishing the connectivity within the pyrimidine ring.

H-7 and carbons C5 and C3a.

The amine protons (-NH₂) and carbons C5 and C7, confirming the position of the amino group at C6.

Nuclear Overhauser Effect (NOE) Difference Experiments: NOE experiments identify protons that are close in space, providing valuable information about the molecule's geometry. nih.gov In this planar heterocyclic system, an NOE would be expected between the H-5 and H-7 protons, which are on the same pyrimidine ring. Such experiments are crucial for distinguishing between isomers in more complex substituted pyrazolo[1,5-a]pyrimidines. nih.gov

NMR spectroscopy is a powerful, non-invasive tool for studying reaction kinetics. By acquiring spectra at regular intervals, the progress of a reaction can be monitored in real-time. For the synthesis of this compound, one could track the disappearance of signals corresponding to the starting materials (e.g., a substituted aminopyrazole) and the simultaneous appearance and increase in intensity of the signals for the final product. mdpi.com This allows for the determination of reaction rates, the identification of intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine and aromatic ring systems. nih.gov

Table 3: Predicted IR Absorption Frequencies for this compound.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H (Amine)Symmetric/Asymmetric Stretch3300 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C=N / C=CRing Stretch1500 - 1650Strong-Medium
N-H (Amine)Bend (Scissoring)1580 - 1650Medium
C-BrStretch500 - 650Medium-Strong

The presence of sharp to medium bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching of the primary amine. The region from 1500-1650 cm⁻¹ would contain multiple strong bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. ekb.eg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net

Low-Resolution Mass Spectrometry (LRMS): This technique provides the nominal molecular weight of the compound. For C₆H₅BrN₄, the molecular ion peak (M⁺˙) would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the spectrum would display two peaks of almost equal intensity at m/z 226 and 228.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value to several decimal places, allowing for the determination of the exact molecular formula. This is a definitive method for confirming the elemental composition of a compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion FormulaIon TypeCalculated Exact Mass (m/z)
C₆H₆⁷⁹BrN₄[M+H]⁺226.9776
C₆H₆⁸¹BrN₄[M+H]⁺228.9755

Fragmentation Analysis: The fragmentation pattern provides a fingerprint that can help in structural elucidation. Key fragmentation pathways for pyrazolo[1,5-a]pyrimidines often involve the cleavage of the heterocyclic rings. researchgate.netsapub.org For this compound, characteristic fragmentation would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment at m/z 147.

Loss of hydrocyanic acid (HCN): A common fragmentation pathway for nitrogen-containing heterocycles, leading to the loss of 27 Da from the molecular ion or subsequent fragments. researchgate.net

Loss of an amino radical (•NH₂): This would lead to a fragment ion by losing 16 Da.

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. wikipedia.orgresearchgate.net It quantitatively determines the mass percentages of specific elements within a sample, which are then compared against the theoretically calculated values derived from the compound's molecular formula. researchgate.net The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). researchgate.net

For this compound, with a molecular formula of C₆H₅BrN₄, the theoretical elemental composition can be precisely calculated. This data serves as a crucial benchmark for purity assessment. A close correlation between the experimentally found values and the calculated percentages, typically within a ±0.4% deviation, provides strong evidence for the compound's identity and high purity. researchgate.netnih.gov While specific experimental data for this exact compound is not detailed in the cited literature, the table below outlines the expected theoretical values.

ElementSymbolCalculated Mass Percentage (%)
CarbonC33.51
HydrogenH2.34
NitrogenN26.05
BromineBr37.10

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. researchgate.net This powerful technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.netiucr.org

For the pyrazolo[1,5-a]pyrimidine class of compounds, X-ray crystallography provides invaluable insights into the molecule's conformation and how it packs within a crystal lattice. nih.gov Studies on closely related derivatives, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, have successfully used this method to detail both intramolecular and intermolecular interactions. researchgate.net These interactions, including hydrogen bonding and π–π stacking between the aromatic rings, are critical in governing the material's supramolecular architecture and physical properties. researchgate.netiucr.org Although a specific crystal structure for this compound has not been reported in the surveyed literature, this methodology would be the unequivocal choice for its solid-state structural elucidation.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of compound purity. These techniques exploit the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

Column chromatography is a fundamental preparative technique used to purify compounds from reaction mixtures. In the context of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, silica (B1680970) gel is commonly employed as the stationary phase. The crude reaction product is loaded onto the top of a column packed with silica, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column.

The separation is based on the differing affinities of the compounds in the mixture for the polar silica gel stationary phase versus the less polar mobile phase. By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column. For pyrazolo[1,5-a]pyrimidine derivatives, various solvent systems have been proven effective for purification, as detailed in the table below. The selection of the specific mobile phase is optimized to maximize the separation between the desired product and any unreacted starting materials or byproducts.

Stationary PhaseMobile Phase (Eluent System)Compound Class
Silica Geln-hexane and ethyl acetate (B1210297)Pyrazolo[1,5-a]pyrimidine derivatives
Silica GelPetroleum ether and tetrahydrofuran (B95107)Pyrazolo[1,5-a]pyrimidine derivatives
Silica GelEthyl acetate (EtOAc) and Dichloromethane (DCM)Pyrazolo[1,5-a]pyrimidine derivatives

Thin Layer Chromatography (TLC) is a rapid and efficient analytical technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.

The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. After development, the separated spots are visualized, often using UV light if the compounds are UV-active. By spotting the reaction mixture at different time intervals alongside the starting materials, a chemist can qualitatively observe the consumption of reactants and the appearance of the product spot. This allows for the determination of when the reaction is complete, preventing unnecessary reaction time or the formation of degradation products.

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its rigid, planar geometry and the presence of multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions. nih.govmdpi.com The title compound, 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine, serves as a highly versatile building block, primarily owing to the presence of a reactive bromine atom at the C3-position and an amino group at the C6-position.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, Suzuki-Miyaura coupling reactions involving 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives have been successfully employed to introduce aryl and heteroaryl substituents at the C3-position. nih.gov This allows for the construction of a diverse library of compounds with tailored electronic and steric properties. Similarly, other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination can be envisaged at this position, further expanding the synthetic utility.

The amino group at the C6-position offers another site for chemical modification. It can undergo acylation, alkylation, and arylation reactions, or it can be used as a directing group in certain transformations. Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, providing access to a wide range of 6-substituted pyrazolo[1,5-a]pyrimidine derivatives. The strategic placement of these two functional groups allows for sequential and site-selective modifications, making this compound a valuable intermediate in the synthesis of complex, polyfunctionalized heterocyclic systems. nih.gov

Contributions to Materials Science and Engineering

The unique electronic and photophysical properties of the pyrazolo[1,5-a]pyrimidine core have led to its exploration in the field of materials science. nih.gov The ability to readily functionalize this scaffold allows for the fine-tuning of its properties for specific applications.

Development of Novel Materials with Specific Functionalities

The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine system promotes π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. nih.gov By introducing various functional groups onto the this compound core, it is possible to design and synthesize novel organic materials with specific functionalities. For example, the introduction of liquid crystalline moieties could lead to the development of new liquid crystals. Furthermore, the incorporation of this scaffold into polymeric backbones could result in materials with enhanced thermal stability and specific electronic properties. The versatility of the pyrazolo[1,5-a]pyrimidine core makes it an attractive platform for the creation of a wide array of functional organic materials.

Exploration of Photophysical Properties (e.g., Dyes, Fluorophores)

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention for their fluorescent properties. rsc.orgnih.gov These compounds often exhibit high quantum yields, excellent photostability, and tunable emission wavelengths, making them promising candidates for use as dyes and fluorophores. nih.gov The photophysical properties of these molecules are highly dependent on the nature and position of the substituents on the heterocyclic core.

The presence of an electron-donating amino group at the C6-position and the potential to introduce various electron-donating or electron-withdrawing groups at the C3-position via the bromo precursor allows for the creation of "push-pull" systems. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in large Stokes shifts and solvent-dependent emission properties (solvatochromism). These characteristics are highly desirable for applications in fluorescent probes and sensors. Theoretical and experimental studies on various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that strategic functionalization can lead to fluorophores with emission spanning the visible spectrum. nih.gov

PropertyDescription
High Quantum Yields Many pyrazolo[1,5-a]pyrimidine derivatives exhibit efficient fluorescence emission. nih.gov
Excellent Photostability The rigid, fused ring system contributes to the resistance of these molecules to photodegradation. nih.gov
Tunable Emission The emission wavelength can be modulated by altering the substituents on the heterocyclic core. rsc.orgnih.gov
Intramolecular Charge Transfer (ICT) The presence of electron-donating and electron-withdrawing groups can induce ICT, leading to interesting photophysical phenomena.
Solvatochromism The emission color of some derivatives is sensitive to the polarity of the solvent.

Utilization in Chemical Sensor Development

The fluorescent properties of pyrazolo[1,5-a]pyrimidines, coupled with the presence of nitrogen atoms that can act as binding sites for metal ions and other analytes, make them excellent candidates for the development of chemical sensors. researchgate.net A fluorescent chemosensor typically consists of a fluorophore (the signaling unit) and a receptor (the binding unit). In the case of this compound, the pyrazolo[1,5-a]pyrimidine core can act as the fluorophore, while the amino group or a substituent introduced at the C3-position can be modified to create a specific receptor.

Upon binding of the target analyte to the receptor, a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (chelation-enhanced or chelation-quenched fluorescence) or a shift in the emission wavelength, can be observed. This change in the optical signal allows for the detection and quantification of the analyte. Pyrazolo[1,5-a]pyrimidine-based sensors have been developed for the detection of various species, including metal ions and anions like cyanide. researchgate.net The versatility in the synthesis of derivatives of this compound allows for the rational design of highly selective and sensitive chemical sensors for a wide range of applications.

Exploration as Chemical Probes for Target Identification (focused on methodology)

Chemical probes are small molecules that are used to study and manipulate biological systems. The pyrazolo[1,5-a]pyrimidine scaffold is found in a number of biologically active compounds, including kinase inhibitors. nih.govmdpi.com this compound can serve as a starting point for the development of chemical probes for target identification.

The methodology for developing such a probe would involve several steps. First, a library of derivatives would be synthesized by modifying the 3-bromo and 6-amino positions to optimize binding to a specific biological target. Once a potent and selective ligand is identified, it can be converted into a chemical probe by introducing a "tag" that allows for the detection and isolation of the target protein. This tag could be a photoreactive group for covalent labeling, a fluorescent dye for imaging, or an affinity tag like biotin (B1667282) for pull-down experiments.

For example, a derivative of this compound could be functionalized with an alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions to attach a biotin or a fluorescent reporter group. These tagged probes can then be incubated with cell lysates or living cells to label their protein targets. Subsequent proteomic analysis can then be used to identify the proteins that have been labeled by the probe, thus revealing the biological targets of the original bioactive compound.

Investigation of Antioxidant Chemical Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a number of diseases. Compounds with antioxidant properties can help to mitigate the damaging effects of ROS. The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its antioxidant potential. researchgate.netnih.govnanobioletters.com

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the amino group at the C6-position in this compound is expected to contribute to its antioxidant properties, as amino groups can act as hydrogen donors. Furthermore, the electronic properties of the heterocyclic system can influence its ability to stabilize the resulting radical species.

Q & A

Q. What are the standard synthetic protocols for 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, Gregg et al. (2007) demonstrated the use of Suzuki-Miyaura coupling to introduce bromine at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold . Key steps include:

  • Reagent selection : Use of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/water solvent system.
  • Temperature control : Reactions are often conducted under reflux (100–120°C) to achieve optimal yields.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is recommended for isolating the pure brominated product .

Q. What safety precautions are necessary when handling this compound?

  • Respiratory protection : Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) to avoid inhalation of dust or aerosols .
  • Skin/eye protection : Wear nitrile gloves and chemical-resistant suits. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap and water .
  • Storage : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent decomposition .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic analysis : ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., NH₂ at 6-position and Br at 3-position).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at 213.99 for C₆H₅BrN₄) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C 34.00%, H 2.13%, N 26.43%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency. Gavrin et al. (2007) achieved higher yields using PdCl₂(PPh₃)₂ in DMF .
  • Solvent effects : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Temperature gradients : Gradual heating (e.g., 80°C → 120°C) reduces side reactions like debromination .

Q. What strategies ensure selectivity when testing kinase inhibition (e.g., DDR1 vs. DDR2)?

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. Gao et al. (2013) reported IC₅₀ values of 6.8 nM for DDR1 vs. >1 µM for DDR2 .
  • Structural modifications : Introduce substituents at the 6-amine position to sterically block non-target kinases.
  • Binding assays : Surface plasmon resonance (SPR) measures Kd values to validate selectivity (e.g., Kd = 0.6 nM for DDR1 vs. 455 other kinases) .

Q. How can discrepancies in antiproliferative activity data across studies be addressed?

  • Cell line validation : Ensure consistent use of authenticated cell lines (e.g., HEPG2-1 for liver carcinoma) to reduce variability .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize IC₅₀ values.
  • Mechanistic studies : Compare apoptosis induction (via flow cytometry) and cell cycle arrest (via Western blot for p21/p53) to confirm mode of action .

Q. What methodologies are recommended for analyzing stability under varying pH conditions?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC-MS.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Stable compounds show <10% degradation after 8 hours at pH 7.4 .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., DDR1 kinase domain).
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s mutagenicity?

  • Ames test replication : Conduct bacterial reverse mutation assays (OECD 471) in S. typhimurium strains TA98/TA100.
  • Metabolic activation : Include S9 liver homogenate to assess pro-mutagenic potential. Current data indicate no mutagenicity (IARC/ACGIH/NTP: Category 4) .

Q. What experimental controls are critical when evaluating in vivo toxicity?

  • Vehicle controls : Compare toxicity in solvent-treated vs. compound-treated animals.
  • Dose escalation : Use MTD (maximum tolerated dose) studies to identify non-toxic ranges (e.g., <100 mg/kg in rodents) .

Methodological Best Practices

  • Scale-up synthesis : Maintain stoichiometric ratios and avoid excessive heating to prevent bromine loss.
  • Data documentation : Record reaction parameters (e.g., solvent purity, humidity) to ensure reproducibility.
  • Collaborative validation : Cross-verify biological activity data with independent labs using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.